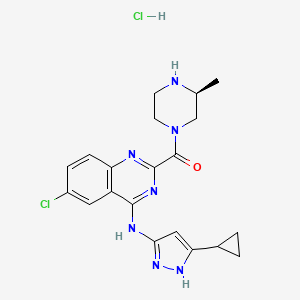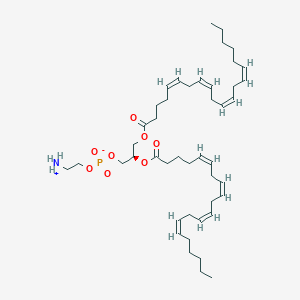
1,2-Diarachidonoyl-glycero-3-phosphoethanolamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2-Diarachidonoyl-glycero-3-phosphoethanolamine is a phospholipid phosphatidylethanolamine. It is unique among phosphatidylethanolamines as it does not significantly affect protein phosphatase PP2A activity and does not inhibit insulin-stimulated GLUT4 translocation . This compound is primarily used in scientific research and has various applications in chemistry, biology, medicine, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,2-Diarachidonoyl-glycero-3-phosphoethanolamine can be synthesized through esterification reactions involving arachidonic acid and glycerophosphoethanolamine. The reaction typically involves the use of chloroform as a solvent and requires careful control of reaction conditions to ensure high purity and yield .
Industrial Production Methods
Industrial production of this compound involves large-scale esterification processes. The compound is often produced in liquid form and stored at low temperatures to maintain stability .
Analyse Chemischer Reaktionen
Types of Reactions
1,2-Diarachidonoyl-glycero-3-phosphoethanolamine undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of oxidized phospholipids.
Reduction: Reduction reactions can modify the double bonds in the arachidonic acid chains.
Substitution: Substitution reactions can occur at the phosphate group or the ethanolamine moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation and reducing agents like sodium borohydride for reduction. The reactions are typically carried out under controlled temperature and pH conditions to ensure specificity and yield .
Major Products
The major products formed from these reactions include oxidized phospholipids, reduced phospholipids, and substituted derivatives with modified functional groups .
Wissenschaftliche Forschungsanwendungen
1,2-Diarachidonoyl-glycero-3-phosphoethanolamine has several scientific research applications:
Chemistry: Used as a model compound to study lipid oxidation and reduction reactions.
Biology: Investigated for its role in cell membrane structure and function.
Medicine: Explored for its potential in drug delivery systems and as a component of liposomal formulations.
Industry: Utilized in the production of artificial membranes and liposomes for various applications.
Wirkmechanismus
The mechanism of action of 1,2-Diarachidonoyl-glycero-3-phosphoethanolamine involves its incorporation into cell membranes, where it influences membrane fluidity and signaling pathways. It does not significantly affect protein phosphatase PP2A activity and does not inhibit insulin-stimulated GLUT4 translocation, making it unique among phosphatidylethanolamines . The molecular targets and pathways involved include interactions with membrane proteins and modulation of lipid signaling pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,2-Dipalmitoyl-glycero-3-phosphoethanolamine: A phospholipid with palmitic acid chains.
1,2-Dioleoyl-glycero-3-phosphoethanolamine: A phospholipid with oleic acid chains.
1,2-Diarachidonoyl-glycero-3-phosphate: A phospholipid with a phosphate group instead of ethanolamine
Uniqueness
1,2-Diarachidonoyl-glycero-3-phosphoethanolamine is unique due to its specific fatty acid composition (arachidonic acid) and its lack of significant effect on protein phosphatase PP2A activity. This makes it a valuable tool in research focused on lipid signaling and membrane dynamics .
Eigenschaften
Molekularformel |
C45H74NO8P |
|---|---|
Molekulargewicht |
788.0 g/mol |
IUPAC-Name |
2-azaniumylethyl [(2R)-2,3-bis[[(5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoyl]oxy]propyl] phosphate |
InChI |
InChI=1S/C45H74NO8P/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-37-44(47)51-41-43(42-53-55(49,50)52-40-39-46)54-45(48)38-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h11-14,17-20,23-26,29-32,43H,3-10,15-16,21-22,27-28,33-42,46H2,1-2H3,(H,49,50)/b13-11-,14-12-,19-17-,20-18-,25-23-,26-24-,31-29-,32-30-/t43-/m1/s1 |
InChI-Schlüssel |
JTERLNYVBOZRHI-PPBJBQABSA-N |
Isomerische SMILES |
CCCCC/C=C\C/C=C\C/C=C\C/C=C\CCCC(=O)OC[C@H](COP(=O)([O-])OCC[NH3+])OC(=O)CCC/C=C\C/C=C\C/C=C\C/C=C\CCCCC |
Kanonische SMILES |
CCCCCC=CCC=CCC=CCC=CCCCC(=O)OCC(COP(=O)([O-])OCC[NH3+])OC(=O)CCCC=CCC=CCC=CCC=CCCCCC |
Physikalische Beschreibung |
Solid |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


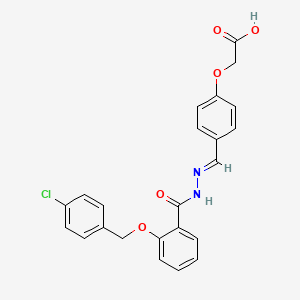
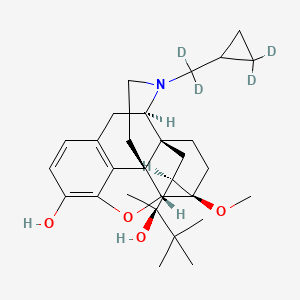
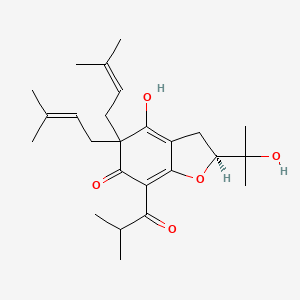
![Ethyl 2-amino-6-[2-(3-methoxyphenyl)-2-oxoethyl]-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B11937292.png)
![1-{4-[4-Amino-1-(1-Methylethyl)-1h-Pyrazolo[3,4-D]pyrimidin-3-Yl]phenyl}-3-[3-(Trifluoromethyl)phenyl]urea](/img/structure/B11937293.png)
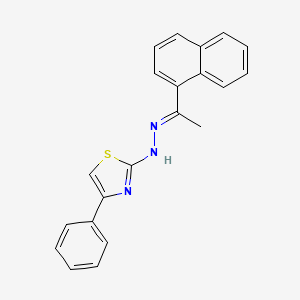
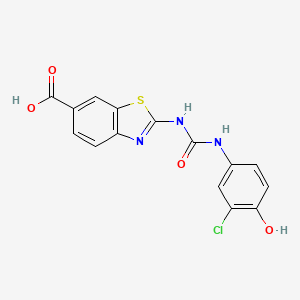
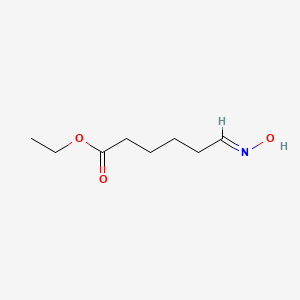

![propan-2-yl 2-[4-(4-methylpiperazin-1-yl)phenyl]-3-[4-methyl-3-(prop-2-enoylamino)phenyl]-1H-pyrrolo[2,3-b]pyridine-5-carboxylate](/img/structure/B11937349.png)

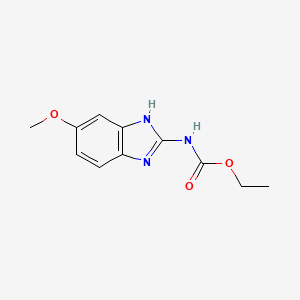
![Diisopropyl 7-(4-nitrobenzoyl)pyrrolo[1,2-b]pyridazine-5,6-dicarboxylate](/img/structure/B11937360.png)
